molecular formula C18H17NO4S B2434014 (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate CAS No. 2035018-34-7

(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate

Cat. No.: B2434014
CAS No.: 2035018-34-7
M. Wt: 343.4
InChI Key: XQXMVQTVWSNNRH-LDADJPATSA-N
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Description

(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate is an organic compound with a complex structure that includes a cyano group, an ethoxyphenyl group, and a vinyl group attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Vinyl Intermediate: The initial step involves the formation of a vinyl intermediate through a reaction between 2-ethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.

    Vinylation: The vinyl intermediate is then subjected to a vinylation reaction with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonate group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution at the sulfonate group.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the vinyl group can undergo polymerization or addition reactions. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-1-(2-methoxyphenyl)vinyl 4-methylbenzenesulfonate
  • (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-chlorobenzenesulfonate
  • (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-nitrobenzenesulfonate

Uniqueness

(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The combination of the cyano, vinyl, and sulfonate groups provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

[(E)-2-cyano-1-(2-ethoxyphenyl)ethenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-22-17-7-5-4-6-16(17)18(12-13-19)23-24(20,21)15-10-8-14(2)9-11-15/h4-12H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXMVQTVWSNNRH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=CC#N)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C(=C\C#N)/OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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